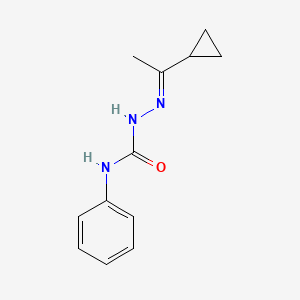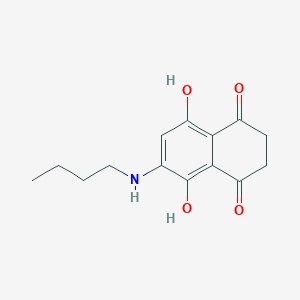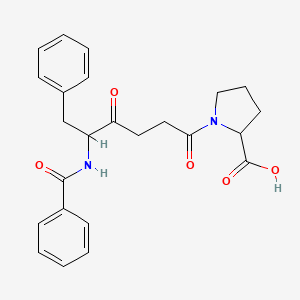
(S,S)-1-(5-Benzoylamino-4-oxo-6-phenyl-hexanoyl)-pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound 20 is a synthetic chemical compound that has garnered significant attention in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Compound 20 typically involves multiple steps, including the use of specific reagents and catalysts. One common method involves the reaction of an organic halide with a metal catalyst under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of Compound 20 is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Compound 20 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions often require anhydrous conditions to prevent side reactions.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions can produce alcohols .
Aplicaciones Científicas De Investigación
Compound 20 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with enhanced properties, such as increased strength and durability
Mecanismo De Acción
The mechanism of action of Compound 20 involves its interaction with specific molecular targets within cells. For instance, it may inhibit certain enzymes or ion channels, leading to altered cellular functions. The pathways involved often include signal transduction cascades that regulate various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Compound 21: Known for its similar structure but differing in its reactivity and applications.
Compound 22: Shares some chemical properties with Compound 20 but has distinct biological activities.
Compound 23: Another related compound with unique industrial applications
Uniqueness of Compound 20
What sets Compound 20 apart from its similar counterparts is its versatility and broad range of applications. Its unique chemical structure allows for modifications that can tailor its properties for specific uses, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
82336-10-5 |
|---|---|
Fórmula molecular |
C24H26N2O5 |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
1-(5-benzamido-4-oxo-6-phenylhexanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C24H26N2O5/c27-21(13-14-22(28)26-15-7-12-20(26)24(30)31)19(16-17-8-3-1-4-9-17)25-23(29)18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2,(H,25,29)(H,30,31) |
Clave InChI |
WZJFKVHMXBGZBQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C(=O)CCC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081175.png)
![[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid](/img/structure/B14081176.png)


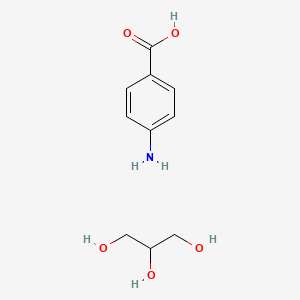
![5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081202.png)


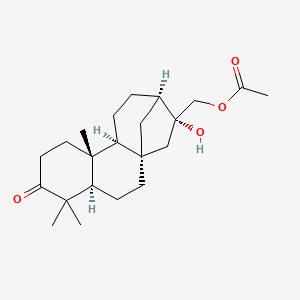
![2,3,4,5-Tetrakis[(4-hydroxybenzoyl)oxy]pentyl 4-hydroxybenzoate](/img/structure/B14081217.png)
![Ethyl 3-[4-[1-(2-aminoethyl)pyrrolidin-2-yl]phenyl]prop-2-enoate](/img/structure/B14081218.png)
